Product packaging for 7-Bromoisoquinolin-1-amine(Cat. No.:CAS No. 215453-53-5)

7-Bromoisoquinolin-1-amine

Cat. No.: B152705
CAS No.: 215453-53-5
M. Wt: 223.07 g/mol
InChI Key: PLOCDXILPIGHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromoisoquinolin-1-amine (CAS 215453-53-5) is a high-purity, off-white to light yellow solid with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. It is a versatile brominated isoquinoline derivative that serves as a privileged scaffold and a critical synthetic building block in organic and medicinal chemistry . Its primary research application is in drug discovery and development , where it acts as a key intermediate for synthesizing target molecules. The isoquinoline core is a fundamental structural motif in many protein kinase inhibitors. Consequently, this compound is extensively used in the research and development of inhibitors for targets such as PI3K, mTOR, and JAK, which are relevant in oncology and anti-inflammatory drug discovery . The bromine atom at the 7-position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to introduce diverse carbon-based substituents and construct complex molecular architectures . The amine group at the 1-position provides a second site for functionalization or can act as a hydrogen bond donor/acceptor in molecular recognition . Beyond pharmaceutical research, this compound finds utility in materials science . Its structure, featuring both a nitrogen heterocycle and an amino group, makes it suitable for use as an organic ligand in constructing metal complexes with applications in catalysis and functional materials. It also serves as a starting material for synthesizing organic functional molecules with unique optical and electrical properties, such as those used in OLEDs and chemical sensors . Storage Note: To maintain stability, this product should be stored in a dark place, under an inert atmosphere, and at room temperature . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human and veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B152705 7-Bromoisoquinolin-1-amine CAS No. 215453-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOCDXILPIGHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627432
Record name 7-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-53-5
Record name 7-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-7-bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 7 Bromoisoquinolin 1 Amine and Its Derivatives

Regioselective Synthesis of 7-Bromoisoquinolin-1-amine

The synthesis of this compound is not trivial and requires a carefully planned, multi-step sequence to ensure the correct placement of both the bromine and amine substituents. Direct, one-pot transformations of the parent isoquinoline (B145761) are generally not feasible due to regioselectivity challenges.

Direct Bromination Strategies and Mechanistic Considerations

Direct electrophilic bromination of the isoquinoline ring system is notoriously difficult to control and typically does not yield the 7-bromo isomer as the major product. The reaction conditions, including the choice of acid and brominating agent, heavily influence the position of substitution. Electrophilic attack on the isoquinolinium ion, which is formed in strong acid, preferentially occurs on the benzene (B151609) ring at the C5 and C8 positions. nih.gov

Attempts to directly brominate isoquinoline often lead to the formation of 5-bromoisoquinoline (B27571) or a mixture of 5- and 8-bromo isomers, which are challenging to separate. nih.gov The synthesis of the 7-bromo isomer via the classic Pomeranz–Fritsch reaction is also plagued by the co-production of the 5-bromoisoquinoline byproduct and generally suffers from low yields. nih.gov

To overcome these regioselectivity issues, a more controlled, multi-step approach is necessary. A scalable and practical synthesis has been developed that introduces the desired functionality onto a saturated precursor. This route involves:

Nitration: Starting with a tetrahydroisoquinoline derivative, electrophilic nitration is directed to the C7 position. nih.gov

Dehydrogenation: The isoquinoline core is then aromatized using an oxidizing agent like manganese dioxide (MnO₂). nih.gov

Reduction: The nitro group at C7 is reduced to a primary amine.

Sandmeyer Reaction: Finally, the 7-aminoisoquinoline is converted to the target 7-bromoisoquinoline (B118868) via a Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) bromide salt. nih.gov

This sequence ensures the unambiguous placement of the bromine atom at the C7 position, avoiding the isomeric mixtures common to direct bromination methods.

Amination Routes to Introduce the 1-Amino Functionality

With 7-bromoisoquinoline in hand, the next challenge is the introduction of the amino group at the C1 position. The C1 position of isoquinoline is intrinsically electrophilic, making it susceptible to nucleophilic attack. researchgate.net However, direct amination is inefficient. A more common and effective strategy involves a two-step process:

Installation of a Leaving Group: The 1-position is first activated by introducing a good leaving group. This is typically achieved by converting an intermediate like 7-bromoisoquinolin-1-ol (B1280384) into 7-bromo-1-chloroisoquinoline (B1277138) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Nucleophilic Aromatic Substitution (SNAr): The resulting 1-chloro derivative is then treated with an amine source, such as ammonia (B1221849) or an alkylamine, to displace the chloride and form the 1-amino functionality. The high reactivity of the C1 position in isoquinolines often allows this substitution to proceed under milder conditions than those required for other positions. researchgate.net

Alternative methods for synthesizing 1-aminoisoquinolines in general include palladium-catalyzed amination of 1-chloroisoquinolines and multi-component reactions that build the ring system from acyclic precursors.

Comparison of Synthetic Efficiency and Yields Across Different Routes

RouteStrategyAdvantagesDisadvantages
Route A: Direct Bromination 1. Direct bromination of isoquinoline. 2. Introduction of 1-amino group.Fewer steps conceptually.Poor regioselectivity for the 7-position, leading to difficult-to-separate isomeric mixtures (e.g., 5-bromo). nih.gov Low overall yield.
Route B: Regioselective Synthesis 1. Multi-step synthesis of 7-bromoisoquinoline (e.g., via nitration/reduction/Sandmeyer). nih.gov 2. Conversion to 7-bromo-1-chloroisoquinoline. 3. Amination at C1.Excellent regiochemical control. nih.gov Generally higher and more reproducible yields. Scalable process. nih.govLonger synthetic sequence (more steps).

For producing pure this compound, the regioselective multi-step route (Route B) is demonstrably superior despite its length, as it provides unambiguous control over the substitution pattern and delivers a pure final product, which is critical for subsequent applications in medicinal chemistry and materials science.

Transition Metal-Catalyzed Cross-Coupling Reactions in this compound Functionalization

The synthetic utility of this compound lies in its capacity for further elaboration. The C7-bromo substituent is an ideal handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino groups.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgyoutube.com The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.org The C7-bromo position of this compound is well-suited for this transformation, allowing for the synthesis of 7-aryl and 7-heteroaryl isoquinolin-1-amines.

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

While specific examples starting from this compound are not prevalent in the literature, the Suzuki coupling of closely related substrates like other bromoisoquinolines and ortho-bromoanilines is well-established, demonstrating the feasibility of this approach. nih.govnih.govrsc.org

Substrate TypeBoronic Acid/EsterCatalyst SystemBaseYield
ortho-BromoanilineArylboronic acidPd(dppf)Cl₂K₂CO₃Moderate
ortho-BromoanilineHeteroaromatic boronic esterCataXCium A Pd G3K₃PO₄Good to Excellent nih.gov
4-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Good
Alkyl Amine-BoraneComplex Aryl BromidePd₂(dba)₃ / SPhosKOHGood nih.gov

This table presents representative conditions for Suzuki-Miyaura couplings on substrates similar to this compound, illustrating the general applicability of the method.

Buchwald-Hartwig Amination for Amine-Containing Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netorganic-chemistry.org This reaction is exceptionally useful for functionalizing the C7 position of this compound with a second, distinct amino group, leading to the synthesis of 1,7-diaminoisoquinoline derivatives.

The reaction typically requires a palladium precursor and a specialized, bulky electron-rich phosphine (B1218219) ligand. rug.nl The choice of ligand is critical and depends on the specific substrates being coupled. The general mechanism is similar to the Suzuki coupling, involving oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond. rug.nl

The Buchwald-Hartwig amination has been successfully applied to a wide range of bromoisoquinoline systems, including on a kilogram scale for pharmaceutical intermediates, highlighting its robustness and industrial applicability. organic-synthesis.comacs.org

Catalyst PrecursorLigandBaseAmine Substrate
Pd(OAc)₂BINAPCs₂CO₃Primary & Secondary Amines organic-synthesis.com
Pd₂(dba)₃XPhosK₃PO₄Primary Amines, Anilines
Pd(OAc)₂P(o-tol)₃NaOt-BuSecondary Amines rug.nl
Pd(dba)₂BINAPCs₂CO₃Chiral Primary Alcohol Amine acs.org

This table shows common catalyst systems used in Buchwald-Hartwig amination reactions applicable to aryl bromides like this compound.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and has become indispensable in the synthesis of conjugated enynes and arylalkynes. gold-chemistry.orgwikipedia.org

In the context of this compound, the bromine atom at the 7-position serves as a key functional group for Sonogashira coupling. This allows for the introduction of various alkynyl substituents at this position, leading to a diverse range of derivatives. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base which often doubles as the solvent. organic-chemistry.orgwikipedia.org

Table 1: Key Features of the Sonogashira Coupling Reaction

FeatureDescription
Reactants Terminal alkyne and an aryl or vinyl halide (e.g., this compound). gold-chemistry.org
Catalysts A palladium(0) complex and a copper(I) salt. wikipedia.org
Reaction Conditions Typically mild, often at room temperature, and in the presence of an amine base. wikipedia.org
Products Conjugated enynes and arylalkynes. gold-chemistry.org
Significance A fundamental tool for creating C(sp²)-C(sp) bonds in organic synthesis. libretexts.org

The reactivity of the halide in the Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This makes this compound a suitable substrate for this transformation. The reaction mechanism is thought to involve a catalytic cycle with both palladium and copper intermediates. wikipedia.org The development of copper-free Sonogashira coupling procedures has also been an area of active research to avoid the use of a toxic co-catalyst. gold-chemistry.org

Exploration of Other Palladium-Catalyzed Transformations

Beyond the Sonogashira coupling, the bromine atom on the this compound scaffold is amenable to a variety of other palladium-catalyzed cross-coupling reactions. These transformations are crucial for introducing diverse functionalities and building molecular complexity.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen (C-N) bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. nih.govacs.org The development of specialized phosphine ligands, such as Xantphos, has been instrumental in achieving high efficiency and selectivity in these reactions. nih.govbeilstein-journals.org

Carbonylation Reactions: Palladium-catalyzed carbonylation introduces a carbonyl group, providing access to amides, esters, and other carbonyl derivatives. nih.gov Using ligands like Xantphos, these reactions can often be carried out at atmospheric pressure of carbon monoxide. nih.gov

Heck Reaction: This reaction forms a carbon-carbon bond between the bromo-substituted isoquinoline and an alkene. uwindsor.ca It is a valuable tool for the vinylation of aryl halides.

Table 2: Examples of Palladium-Catalyzed Reactions on Bromo-Substituted Heterocycles

ReactionNucleophile/ReagentBond FormedCatalyst System (Example)
Buchwald-Hartwig AminationAmides, Amines, Amino Acid EstersC-NPd(OAc)₂ / Xantphos nih.govbeilstein-journals.org
Buchwald-Hartwig EtherificationPhenolsC-OPd(OAc)₂ / Xantphos nih.gov
CarbonylationCarbon Monoxide, Amine/AlcoholC-C(O)Pd(OAc)₂ / Xantphos nih.gov

These palladium-catalyzed reactions underscore the synthetic versatility of this compound as a building block in medicinal and materials chemistry.

Development of Novel and Sustainable Synthetic Approaches for this compound

The growing emphasis on environmentally friendly chemical processes has spurred the development of sustainable synthetic methods for isoquinoline derivatives.

Green Chemistry Principles in Isoquinoline Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical synthesis by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. ijpsjournal.comrsc.org In the context of isoquinoline synthesis, several strategies align with these principles:

Use of Greener Solvents: Water has been explored as a green and sustainable reaction medium for the synthesis of isoquinolines, replacing volatile and toxic organic solvents. rsc.orgrsc.org

Catalyst-Free Reactions: Some methods aim to eliminate the need for metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov

Energy Efficiency: Techniques like microwave irradiation and ultrasound can shorten reaction times and reduce energy consumption. nih.govresearchgate.net

Multicomponent Reactions: These reactions combine multiple starting materials in a single step, increasing efficiency and reducing waste. nih.gov

A notable example is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water to produce isoquinolines and isoquinoline N-oxides, which boasts high atom economy and avoids organic solvents. rsc.orgrsc.org

Chemoenzymatic and Biocatalytic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. researchgate.netnih.gov Chemoenzymatic approaches combine the strengths of both traditional chemical synthesis and biocatalysis. nih.gov

For the synthesis of isoquinoline scaffolds, enzymes like monoamine oxidases (MAO-N) and Pictet-Spenglerases (PSase) have been employed. nih.govacs.org For instance, a one-pot chemoenzymatic process has been developed for the synthesis of enantioenriched C(1)-allylated tetrahydroisoquinolines by coupling a MAO-N-catalyzed oxidation with a metal-catalyzed allylboration. acs.org While the direct biocatalytic synthesis of this compound is not extensively documented, the application of these principles to isoquinoline synthesis in general points towards future possibilities for more sustainable routes to this compound and its derivatives. nih.govbohrium.com

Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship Studies

To understand how the structure of a molecule influences its biological activity, the synthesis of structural analogs and isomers is crucial.

Positional Isomers of Bromoisoquinolin-1-amine

The position of the bromine atom on the isoquinoline ring can significantly impact the molecule's properties and biological activity. Therefore, the synthesis of positional isomers of bromoisoquinolin-1-amine is of great interest.

5-Bromoisoquinoline: This isomer can be synthesized through the electrophilic bromination of isoquinoline. orgsyn.org Careful temperature control is necessary to favor the formation of the 5-bromo isomer over the 8-bromo isomer. orgsyn.org

8-Bromoisoquinoline (B29762): The synthesis of 8-bromoisoquinoline can be achieved from 8-aminoisoquinoline (B1282671) via a diazotization reaction followed by treatment with copper(I) bromide. researchgate.net

3-Bromoisoquinoline: This isomer has been used in Goldberg-Ullmann type coupling reactions to synthesize various 3-substituted isoquinoline derivatives. nih.gov

The synthesis of these and other positional isomers allows for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights for the design of new molecules with desired properties.

Derivatives with Modified Amine Functionalities

The primary amine at the C1 position of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. cymitquimica.com These modifications include acylation, alkylation, and more complex coupling reactions to introduce aryl or heteroaryl moieties. vulcanchem.com

One of the most common modifications is N-acylation , where the amino group is converted to an amide. This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. For instance, reaction with acetyl chloride would yield N-(7-bromoisoquinolin-1-yl)acetamide. This modification alters the electronic properties and hydrogen-bonding capabilities of the parent molecule. researchgate.net

A more advanced and widely utilized method for modifying the amine functionality is the Palladium-catalyzed Buchwald-Hartwig amination . wikipedia.orgrug.nl This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the isoquinoline's amino group and an aryl or heteroaryl halide. This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org A specific application involves the coupling of this compound with substituted aryl bromides. For example, the synthesis of N-(4-(benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine has been reported, demonstrating the successful formation of a diarylamine structure. nih.gov The general conditions for such a reaction typically involve a palladium catalyst, a phosphine ligand (like BINAP or XPhos), and a base (such as cesium carbonate or sodium tert-butoxide) in an appropriate solvent like toluene (B28343) or THF. rug.nlorganic-synthesis.com

The selection of the catalyst system is crucial and has evolved through several 'generations' to accommodate a wider variety of coupling partners under milder conditions. wikipedia.orgrug.nl These methodologies provide a powerful tool for creating libraries of N-aryl derivatives of this compound for further investigation.

Compound NameStructure
This compound
N-(7-bromoisoquinolin-1-yl)acetamide
N-(4-(benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine

Ring-Fused Isoquinoline Derivatives

The unique structure of this compound, featuring a nucleophilic amino group and a bromine atom suitable for coupling reactions, makes it an excellent precursor for the synthesis of complex, multi-ring heterocyclic systems. cymitquimica.comsemanticscholar.org These ring-fused derivatives are of significant interest due to their rigid structures and potential applications in various areas of chemical research.

A prominent strategy for constructing fused systems is through tandem reactions that form multiple bonds in a single operation. One such approach leads to the formation of imidazo[1,2-b]isoquinolines . This can be envisioned through a sequence starting with the reaction of the 1-amino group with an α-haloketone. The resulting intermediate can then undergo an intramolecular cyclization to form the imidazole (B134444) ring fused to the isoquinoline core. The bromine at the 7-position remains available for subsequent functionalization. The synthesis of various imidazo[1,2-a]isoquinoline scaffolds has been explored, highlighting the utility of intramolecular cyclization strategies. nih.govrsc.org

Another important class of fused derivatives accessible from isoquinoline precursors are benzo semanticscholar.orgnih.govimidazo[2,1-a]isoquinolines . Syntheses of these systems have been developed using one-pot protocols involving tandem cyclizations. nih.gov A plausible route starting from this compound could involve an initial reaction transforming the amine into a suitable intermediate for cyclization. For example, a palladium-catalyzed intramolecular C-H arylation can be used to fuse aromatic rings onto the isoquinoline backbone. rsc.org By reacting the 1-amino group and leveraging the 7-bromo position, complex polycyclic aromatic structures can be assembled efficiently. nih.govrsc.org

These synthetic methodologies underscore the importance of this compound as a building block for accessing structurally diverse, ring-fused heterocyclic compounds.

Compound NameCore Structure
Imidazo[1,2-b]isoquinoline
Benzo semanticscholar.orgnih.govimidazo[2,1-a]isoquinoline

Reactivity Profiles and Transformative Applications of 7 Bromoisoquinolin 1 Amine

Intrinsic Reactivity of the 7-Bromo and 1-Amino Moieties

The chemical behavior of 7-Bromoisoquinolin-1-amine is dictated by the interplay of its three key components: the isoquinoline (B145761) ring, the bromine substituent, and the amino functional group. vulcanchem.com

Electrophilic and Nucleophilic Reactivity of the Isoquinoline Ring System

The isoquinoline ring system, an isomer of quinoline (B57606), is an aromatic heterocycle that exhibits reactivity akin to both benzene (B151609) and pyridine (B92270). amerigoscientific.comyoutube.comwikipedia.org The presence of the nitrogen atom in the pyridine-like portion of the molecule deactivates this ring towards electrophilic attack, making the benzene-like ring the preferred site for such reactions. youtube.comarsdcollege.ac.in Consequently, electrophilic aromatic substitution on the isoquinoline core generally occurs at positions C5 and C8. arsdcollege.ac.inshahucollegelatur.org.in The reactivity of isoquinoline towards electrophiles is greater than that of pyridine but less than that of benzene. shahucollegelatur.org.in

Conversely, the pyridine moiety is activated for nucleophilic substitution, which predominantly takes place at the C1 position. youtube.comarsdcollege.ac.inshahucollegelatur.org.in The inherent electrophilicity at C1 is a key feature of the isoquinoline system. researchgate.net The lone pair of electrons on the nitrogen atom imparts basic properties to the isoquinoline ring, allowing it to react with acids. amerigoscientific.com The presence of substituents can further modify this reactivity; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. amerigoscientific.com

Table 1: General Reactivity of the Isoquinoline Ring
Reaction TypePreferred Position(s)Notes
Electrophilic SubstitutionC5 and C8The pyridine ring is deactivated by the nitrogen atom, directing substitution to the benzene ring. arsdcollege.ac.inimperial.ac.uk
Nucleophilic SubstitutionC1The pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. arsdcollege.ac.inshahucollegelatur.org.in

Reactivity of the Bromine Atom as a Leaving Group

The bromine atom at the 7-position of this compound is a crucial functional handle for synthetic transformations. vulcanchem.com Halogen atoms on the benzene ring of isoquinoline generally behave similarly to halobenzenes. iust.ac.ir This bromine atom can act as a leaving group, particularly in metal-catalyzed cross-coupling reactions. cymitquimica.comvulcanchem.com This reactivity allows for the construction of more complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com

Common coupling reactions where the bromo group serves as a reactive site include:

Suzuki Coupling: Reaction with boronic acids or esters.

Stille Coupling: Reaction with organostannanes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The reactivity of aryl halides in these coupling reactions typically follows the order I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy. researchgate.net The bromine at the C7 position provides a reliable site for these transformations, enabling the introduction of a wide variety of substituents.

Role of the 1-Amino Group in Amine-Based Reactions

The primary amino group at the C1 position is a versatile functional group that can participate in a range of reactions typical of aromatic amines. cymitquimica.comvulcanchem.com Its presence significantly influences the molecule's chemical properties, contributing to its basic character and hydrogen-bonding capabilities. vulcanchem.com The C1 position is highly susceptible to nucleophilic substitution, and the Chichibabin reaction, which uses sodium amide to introduce an amino group, famously produces 1-aminoisoquinoline (B73089). arsdcollege.ac.inshahucollegelatur.org.in

The 1-amino group in this compound can undergo several characteristic transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. vulcanchem.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. vulcanchem.com

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles.

Condensation Reactions: Formation of imines or Schiff bases with aldehydes and ketones.

The basicity of the 1-amino group is a key property, and studies have shown that protonation often occurs at the ring nitrogen atom first, especially in dilute acid solutions, before protonation of the exocyclic amino group. researchgate.net

Synthetic Utility as a Key Chemical Intermediate and Building Block

The dual functionality of this compound, with its reactive bromine atom and versatile amino group, makes it a highly valuable intermediate for the synthesis of complex molecules and diverse chemical libraries. cymitquimica.comvulcanchem.com

Precursor for Advanced Organic Synthesis

This compound serves as a key precursor in multi-step organic syntheses. vulcanchem.comamerigoscientific.com Its structure allows for sequential or orthogonal functionalization. For instance, the bromine atom can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new substituent, followed by modification of the amino group. This stepwise functionalization is a cornerstone of modern synthetic strategy, allowing for the controlled and precise assembly of target molecules. taylorfrancis.com The isoquinoline core itself is a prominent feature in many natural products, particularly alkaloids derived from the amino acid tyrosine, which further highlights the importance of substituted isoquinolines in synthetic endeavors. wikipedia.org

Table 2: Examples of Synthetic Transformations
Functional GroupReaction TypePotential Product Class
7-BromoSuzuki Coupling7-Arylisoquinolin-1-amines
7-BromoSonogashira Coupling7-Alkynylisoquinolin-1-amines
1-AminoAcylationN-(7-Bromoisoquinolin-1-yl)amides
1-AminoCondensation with ketonesImines fused with the isoquinoline core

Scaffolding for Diverse Heterocyclic Libraries

In medicinal chemistry and drug discovery, the generation of compound libraries containing diverse structures is essential for identifying new therapeutic leads. acs.org this compound is an ideal scaffold for building such libraries. vulcanchem.com The isoquinoline framework is a "privileged scaffold" found in numerous biologically active compounds. researchgate.net By leveraging the reactivity of the bromo and amino groups, a wide array of derivatives can be systematically synthesized. For example, a library of compounds was prepared where various aryl groups were attached to the 1-amino position of 7-bromoisoquinoline (B118868), which were then screened for potential therapeutic activity. acs.org This approach allows for the exploration of the chemical space around the isoquinoline core, facilitating the development of structure-activity relationships and the optimization of lead compounds. acs.orgresearchgate.net

The ability to functionalize both the C1 and C7 positions allows for the creation of libraries with substituents pointing in different vectors, which is crucial for probing interactions with biological targets like enzymes and receptors. vulcanchem.comimperial.ac.uk This makes this compound a powerful tool for generating novel chemical entities with potential applications in pharmaceutical research. vulcanchem.comacs.org

Integration into Complex Molecular Architectures

The strategic placement of two distinct reactive sites—an amino group at the C1 position and a bromine atom at the C7 position—makes this compound a highly valuable building block for the synthesis of complex molecular architectures. vulcanchem.comcymitquimica.com The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the primary amino group allows for a range of functionalization reactions, such as amidations and N-arylations. vulcanchem.comcymitquimica.com This dual reactivity enables its incorporation into intricate scaffolds, particularly in the fields of natural product synthesis and medicinal chemistry.

A prominent example of its application is in the total synthesis of Cortistatin A, a potent anti-angiogenic steroidal alkaloid. In a scalable synthesis, a 7-bromoisoquinoline derivative was utilized as a key precursor. The bromine at the C7 position facilitated a critical Stille coupling reaction to install the isoquinoline moiety onto the complex steroidal core, demonstrating the compound's utility in constructing highly elaborate natural products. nih.gov

In medicinal chemistry, this compound serves as a foundational scaffold for developing novel therapeutic agents. Researchers have synthesized derivatives by reacting the 1-amino group with various substituted aryl halides. For instance, the synthesis of N-(4-(Benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine was achieved as part of a screening program to discover inhibitors of protozoan parasite growth. acs.org This highlights the compound's role in generating libraries of diverse molecules for biological evaluation. The isoquinoline core is a recognized pharmacophore, and the ability to functionalize both the C1 and C7 positions allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets. cymitquimica.comcymitquimica.com

The table below summarizes representative examples of complex molecules synthesized using this compound as a starting material or key intermediate.

Table 1: Examples of this compound in Complex Synthesis

Target Molecule/Derivative Synthetic Reaction Employed Purpose/Application Reference
Cortistatin A Precursor Stille Coupling Total Synthesis of a Natural Product nih.gov
N-(4-(Benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine Buchwald-Hartwig Amination Medicinal Chemistry (Antiparasitic Agents) acs.org

Reaction Mechanisms and Kinetics of Derivatization Reactions

Elucidation of Reaction Pathways

The derivatization of this compound proceeds through well-established reaction pathways dictated by its two primary functional groups. The bromine atom at the C7 position typically undergoes metal-catalyzed cross-coupling reactions, while the amino group at C1 participates in nucleophilic reactions. vulcanchem.comcymitquimica.com

Pathway 1: Metal-Catalyzed Cross-Coupling at C7 The C-Br bond at the 7-position is amenable to forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium- or copper-catalyzed reactions. The general mechanism for a palladium-catalyzed process, such as a Buchwald-Hartwig amination or Suzuki coupling, involves a catalytic cycle: nih.govchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the isoquinoline, forming a Pd(II) complex. chemrxiv.org

Ligand Exchange/Coordination: The incoming nucleophile (e.g., an amine for Buchwald-Hartwig, or a boronic acid-base complex for Suzuki) coordinates to the Pd(II) center.

Reductive Elimination: The coupled product is formed as the two organic fragments are eliminated from the metal center, regenerating the Pd(0) catalyst, which re-enters the cycle. chemrxiv.org

The choice of ligand on the palladium catalyst is critical, as it modulates the catalyst's reactivity and stability, preventing side reactions like β-hydride elimination, especially when coupling with primary amines. nih.gov

Pathway 2: Nucleophilic Substitution/Condensation at C1 The 1-amino group behaves as a typical aromatic amine and can act as a nucleophile. cymitquimica.com Derivatization at this position often involves:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Coupling with aryl halides, often under Buchwald-Hartwig or Ullmann conditions, to form diarylamines. The mechanism for the copper-catalyzed Ullmann reaction is thought to involve the formation of a copper-amine complex, followed by coupling with the aryl halide. nih.gov

In complex syntheses, these pathways can be employed sequentially. For instance, the more robust cross-coupling reaction at the C7 position might be performed first, followed by the derivatization of the C1-amino group under milder conditions. mdpi.com The identification of intermediates and products in such complex reaction mixtures often relies on techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the proposed reaction pathways. plos.org

Kinetic Studies for Optimization of Reaction Conditions

Kinetic studies are essential for understanding reaction rates and optimizing conditions to maximize yield, purity, and efficiency in the derivatization of this compound. While specific kinetic data for this exact molecule are not widely published, principles from analogous systems provide a clear framework for its optimization.

Optimization of Metal-Catalyzed Couplings: In reactions like Buchwald-Hartwig or Ullmann couplings, several parameters are systematically varied to determine their effect on the reaction rate and outcome. nih.govnih.gov

Catalyst and Ligand: The choice of metal (Pd or Cu) and, crucially, the ancillary ligand has a profound impact. For palladium-catalyzed aminations, bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate-limiting reductive elimination step and prevent undesired side reactions. nih.gov Screening different ligands is a common optimization strategy.

Base: The base is critical for deprotonating the amine nucleophile (in C-N couplings) or activating the coupling partner. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) can significantly influence reaction kinetics. nih.govresearchgate.net

Solvent and Temperature: Reaction rates are highly dependent on the solvent's polarity and the reaction temperature. For example, Ullmann couplings often require heating, and kinetic analysis can determine the optimal temperature to achieve a reasonable reaction time without promoting product degradation. nih.govresearchgate.net

The following table illustrates a typical optimization process for a related Ullmann C-N coupling reaction, showing how varying conditions affects the yield, which is a direct outcome of reaction kinetics over a set time.

Table 2: Optimization of a Model Ullmann Amine Coupling Reaction

Entry Catalyst (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 CuI (10) K₂CO₃ (2) ChCl/Glycerol 60 12 98
2 CuI (10) K₂CO₃ (2) ChCl/Glycerol 60 6 55
3 CuI (10) None ChCl/Glycerol 60 12 0
4 None K₂CO₃ (2) ChCl/Glycerol 60 12 0
5 CuI (5) K₂CO₃ (2) ChCl/Glycerol 60 12 60
6 CuI (10) t-BuOK (2) ChCl/Glycerol 60 12 97

Data adapted from a model reaction to illustrate optimization principles. nih.govresearchgate.net

Kinetic Monitoring of Amidation: For reactions involving the C1-amino group, such as amidation, kinetic studies can be performed to understand substituent effects. In a study on a related DBU-promoted amidation of a heterocyclic ester, pseudo-first-order kinetics were monitored by ¹H NMR spectroscopy. beilstein-journals.org This involved tracking the disappearance of the starting material and the appearance of the amide product over time in the presence of a large excess of the amine. Such studies reveal dramatic rate enhancements based on the electronic and steric properties of the amine, allowing for the rational selection of reactants and conditions to achieve rapid and high-yielding transformations, sometimes reducing reaction times from hours to minutes. beilstein-journals.org

Medicinal Chemistry and Biological Activity Investigations of 7 Bromoisoquinolin 1 Amine Derivatives

Rational Drug Design and Discovery Leveraging the Isoquinoline (B145761) Scaffold

The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.govrsc.orgbenthamdirect.comnih.govresearchgate.net This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a core component of numerous natural products, particularly alkaloids, and synthetic compounds with significant therapeutic applications. nih.govamerigoscientific.comrsc.org Its structural rigidity and capacity for diverse functionalization at multiple positions (C-1, C-3, C-4, and the nitrogen atom) make it an ideal template for rational drug design. nih.govrsc.org Medicinal chemists leverage the isoquinoline core to develop novel therapeutic agents for a broad spectrum of diseases, including cancer, microbial infections, and neurological disorders. benthamdirect.comnih.govresearchgate.netamerigoscientific.com

The process of rational drug design often involves creating derivatives of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com In the context of 7-Bromoisoquinolin-1-amine, the isoquinoline core provides the fundamental framework for interaction with biological targets. The bromine atom at the 7-position and the amine group at the 1-position are key features that can be modified to explore structure-activity relationships (SAR). cymitquimica.com The bromine atom can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups, while the amino group can participate in hydrogen bonding and nucleophilic reactions. cymitquimica.com

Structure-based drug design strategies are employed to create novel inhibitors by designing molecules that fit into the specific binding site of a target protein. nih.gov For instance, the 1-aminoisoquinoline (B73089) scaffold has been used to design inhibitors of KRASG12C, a protein implicated in cancer. nih.gov By understanding the three-dimensional structure of the target, researchers can design isoquinoline derivatives with substituents that optimize interactions and improve binding affinity and selectivity. acs.orgacs.org The versatility of the isoquinoline scaffold allows for the development of compounds with a wide array of pharmacological activities, making it a cornerstone of modern drug discovery. nih.govrsc.orgamerigoscientific.com

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Impact of Substituents at Varying Positions on Biological Activity

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. rsc.orgontosight.ai Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence the pharmacological properties of the compounds. For this compound analogs, the substituents at various positions play a critical role in determining their interaction with biological targets.

The substitution pattern on the isoquinoline ring can significantly modulate a compound's bioactivity. ontosight.ai For example, in a series of 1-aryl-6-hydroxy-tetrahydroisoquinoline analogs, specific substitutions led to potent antimalarial activity. rsc.org Similarly, the introduction of a chlorine atom at the 7-position of a quinoline (B57606) scaffold was found to strengthen its antagonism at NMDA receptors. mdpi.com This highlights the importance of halogen substitutions, such as the bromine atom in this compound, in influencing biological interactions.

The amino group at the C-1 position is another critical site for modification. The development of 1-amino-3-aryl isoquinolines as KRASG12C inhibitors demonstrates the potential of this scaffold in anticancer drug design. nih.gov The nature of the aryl group at the C-3 position and other substituents on the isoquinoline ring would be expected to significantly impact inhibitory activity.

While specific SAR data for this compound is not extensively detailed in the provided results, the general principles of isoquinoline SAR suggest that modifications at the bromine and amine positions, as well as at other available sites on the ring, would lead to a range of biological activities. For instance, the introduction of different aryl or alkyl groups at the C-1 amino group or the replacement of the C-7 bromine with other functionalities would likely alter the compound's potency and selectivity against various targets.

The following table summarizes the impact of substituents on the biological activity of related isoquinoline derivatives, providing a basis for predicting the SAR of this compound analogs.

ScaffoldPosition of SubstitutionType of SubstituentBiological Activity
1-Aryl-6-hydroxy-THIQAryl group at C-1VariedAntimalarial
Quinolines7-positionChlorineNMDA Receptor Antagonism
1-Amino-3-aryl isoquinolinesAryl group at C-3VariedKRASG12C Inhibition
TetrahydroisoquinolinesLipid-like choline (B1196258) moietyCholineAntibacterial

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. psu.edu For a drug molecule to interact with its receptor, it must adopt a specific conformation, often referred to as the "bioactive conformation". acs.orgpsu.edu Conformational analysis of isoquinoline derivatives is therefore essential for understanding their mechanism of action and for designing more potent and selective drugs. nih.govcore.ac.uknih.gov

For example, in dipeptide antagonists containing a tetrahydroisoquinoline carboxylic acid (Tic) residue, the conformation of the Tyr-Tic unit is crucial for their selectivity and antagonistic properties. nih.govcore.ac.uk Detailed NMR studies have shown that these molecules can exist as a mixture of conformers in solution, and identifying the specific shape that binds to the receptor is key to understanding their activity. nih.govcore.ac.uk Similarly, for antagonists of the peripheral benzodiazepine (B76468) receptor, conformationally restrained derivatives of isoquinolinecarboxamides were synthesized to map the binding site and determine the bioactive conformation. acs.org

In the case of this compound, the bromine atom at position 7 and the amino group at position 1 will influence the molecule's electronic distribution and steric properties, which in turn affect its preferred conformation and how it interacts with a biological target. The planarity of the isoquinoline ring system is a key feature, but the orientation of the amino group and any further substitutions can impact how the molecule fits into a receptor's binding pocket. Computational modeling and spectroscopic techniques are valuable tools for predicting and observing the conformational preferences of such molecules. nih.govbohrium.com Understanding the conformational landscape of this compound and its derivatives is a crucial step in the rational design of new therapeutic agents.

Stereochemistry and Enantiomeric Selectivity in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of medicinal chemistry, as biological systems are inherently chiral. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. cdnsciencepub.comresearchgate.net One enantiomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects. mdpi.com

The synthesis of isoquinoline alkaloids in an enantiomerically pure form has been a major focus of research due to the importance of these compounds in medicine. cdnsciencepub.comclockss.org For example, the enantioselective synthesis of (S)-(-)-carnegine and (R)-(-)-calycotomine has been achieved using the Pictet-Spengler condensation with a chiral starting material. cdnsciencepub.com This demonstrates the ability to control the stereochemistry at the C-1 position of the isoquinoline ring, which is often a chiral center in biologically active derivatives.

The biological activity of isoquinoline enantiomers can vary significantly. For instance, in a study of isoquinoline enantiomers evaluated for their anti-acetylcholinesterase (AChE) activity, the (-)-enantiomer was found to be more than 3.5 times more active than the (+)-enantiomer. researchgate.net This highlights the importance of stereoselectivity in drug-receptor interactions.

While this compound itself is not chiral, derivatives can be made chiral by substitution at the amino group or by reactions that introduce a chiral center elsewhere on the molecule. If a derivative of this compound is chiral, it is highly likely that its enantiomers will exhibit different biological activities. Therefore, the development of enantioselective syntheses and the evaluation of the individual enantiomers would be a critical part of the drug discovery process for this class of compounds. The stereochemistry of any new derivatives would need to be carefully determined and correlated with their biological activity to establish a clear structure-activity relationship. iucr.orgacs.org

Pharmacological and Biological Efficacy Profiling

Antimicrobial Activity Studies

The isoquinoline scaffold is a core component of many natural and synthetic compounds with significant antimicrobial properties. amerigoscientific.comresearchgate.net Various isoquinoline alkaloids have demonstrated broad-spectrum activity against bacteria and fungi. researchgate.netontosight.aimdpi.comeurekaselect.com This has led to the investigation of isoquinoline derivatives as potential new antimicrobial agents, particularly in the face of growing antibiotic resistance. eurekaselect.com

Research into the antimicrobial activity of isoquinoline derivatives has shown that the specific substitution pattern on the isoquinoline ring is crucial for efficacy. For example, the alkaloid berberine, which has an isoquinoline core, exhibits broad-spectrum antimicrobial activity. amerigoscientific.com Studies on various isoquinoline alkaloids have identified compounds with potent activity against specific pathogens. For instance, chelerythrine (B190780) was found to be highly effective against Pseudomonas aeruginosa, while sanguinarine (B192314) was potent against Staphylococcus aureus. mdpi.com

While there is limited specific data on the antimicrobial activity of this compound itself, its structural features suggest it could serve as a valuable starting point for the development of new antimicrobial agents. The presence of the bromine atom and the amino group provides handles for synthetic modification to optimize activity.

The following table summarizes the antimicrobial activity of some isoquinoline alkaloids, illustrating the potential of this class of compounds.

CompoundOrganismActivityMIC (Minimum Inhibitory Concentration)
ThalicfoetineBacillus subtilisAntibacterial3.12 µg/mL
ChelerythrinePseudomonas aeruginosaAntibacterial1.9 µg/mL
SanguinarineStaphylococcus aureusAntibacterial1.9 µg/mL
AllocryptopineStaphylococcus aureusAntibacterial125 µg/mL
ChelidonineCandida albicansAntifungal62.5 mg/L

These findings underscore the potential of the isoquinoline scaffold in the development of new treatments for infectious diseases. nih.govresearchgate.net Further investigation into derivatives of this compound could lead to the discovery of novel and effective antimicrobial agents. nih.gov

Antiviral Properties, Including Anti-HIV Activity

Derivatives of the isoquinoline scaffold have been identified as potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Research into isoquinoline-based antagonists of the CXC chemokine receptor 4 (CXCR4), a critical co-receptor for T-tropic HIV entry into host cells, has yielded promising results. nih.govnih.gov

A series of isoquinoline analogues were synthesized and evaluated for their anti-HIV activity. Among them, several compounds demonstrated excellent antiviral efficacy against both HIV-1 and HIV-2 strains, with 50% effective concentration (EC₅₀) values below 100 nM, while exhibiting no cytotoxicity to the host MT-4 cell line. nih.gov One such derivative, N1-((6-Bromoisoquinolin-1-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine , incorporates a bromo-substituted isoquinoline ring, highlighting the potential of this scaffold in anti-HIV drug discovery. nih.gov

Furthermore, isoquinolone derivatives have been investigated as inhibitors of the influenza virus polymerase, a key enzyme in viral replication. While a lead isoquinolone compound showed potent activity against both influenza A and B viruses, it also exhibited significant cytotoxicity. Subsequent derivatization efforts led to the discovery of compounds with reduced cytotoxicity while maintaining antiviral activity, indicating that the isoquinolone core is a viable starting point for the development of new influenza therapeutics. nih.gov

Table 1: Anti-HIV Activity of Selected Isoquinoline Derivatives

Compound Target Virus Strain EC₅₀ (nM) Cytotoxicity (CC₅₀, µM) Source
Analogue 19a CXCR4 HIV-1 (NL4-3) <100 >10 nih.gov
Analogue 19c CXCR4 HIV-1 (NL4-3) <100 >10 nih.gov
Analogue 24a CXCR4 HIV-1 (NL4-3) <100 >25 nih.gov
Analogue 24c CXCR4 HIV-1 (NL4-3) <100 31 nih.gov
Analogue 19a CXCR4 HIV-2 (ROD) <100 >10 nih.gov
Analogue 19c CXCR4 HIV-2 (ROD) <100 >10 nih.gov
Analogue 24a CXCR4 HIV-2 (ROD) <100 >25 nih.gov
Analogue 24c CXCR4 HIV-2 (ROD) <100 31 nih.gov

Anticancer and Antiproliferative Screening

The antiproliferative properties of this compound derivatives and related structures have been evaluated against various cancer cell lines. A study on 6-bromine-containing 7-anilino-1-arylisoquinolinequinones revealed significant antiproliferative activity against gastric and leukemia cancer cell lines, with IC₅₀ values ranging from 1.31 to 11.04 μM. researchgate.net This suggests that the presence and position of the bromine substituent on the isoquinolinequinone scaffold are crucial for its anticancer effects. researchgate.net

Furthermore, 7-bromoisoquinoline-5,8-dione has been utilized as a starting material for the synthesis of furoquinolinedione and isoxazoloquinolinedione derivatives. nih.gov These compounds were designed as potential inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme that is overexpressed in some cancer cells. nih.gov While the direct this compound derivatives were not the final tested compounds, the use of the brominated isoquinoline scaffold underscores its importance in the design of novel anticancer agents targeting DNA repair pathways. nih.gov

Table 2: Antiproliferative Activity of 6-Bromo-7-anilino-1-arylisoquinolinequinones

Compound Cancer Cell Line IC₅₀ (µM) Source
2a AGS (gastric) 5.23 researchgate.net
2b AGS (gastric) 3.84 researchgate.net
2c AGS (gastric) 2.56 researchgate.net
2d AGS (gastric) 1.31 researchgate.net
2a HL-60 (leukemia) 11.04 researchgate.net
2b HL-60 (leukemia) 8.97 researchgate.net
2c HL-60 (leukemia) 4.88 researchgate.net
2d HL-60 (leukemia) 2.23 researchgate.net

Anti-Parasitic Activity and Cross-Screening Strategies

In the search for new treatments for parasitic diseases, cross-screening strategies have identified the isoquinoline scaffold as a promising starting point. A notable derivative, N-(4-(Benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine (28) , was synthesized as part of a campaign to discover inhibitors of protozoan parasite growth. nih.govacs.org This highlights the direct investigation of a this compound derivative for anti-parasitic applications.

The broader study found that for related quinoline and cinnoline (B1195905) analogues, the presence of a basic amine in a "tail region" was important for potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org This structural feature is inherent to the this compound core, suggesting its potential as a valuable scaffold for developing new anti-parasitic drugs. For instance, certain 7-substituted quinoline and cinnoline derivatives displayed submicromolar potency against Leishmania major and nanomolar potency against P. falciparum. nih.govacs.org

Other Therapeutic Potential and Modulatory Effects

The therapeutic potential of isoquinoline derivatives extends beyond antiviral, anticancer, and anti-parasitic activities. A patent application has described substituted isoquinoline derivatives as inhibitors of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). google.com PERK is a key component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases. Inhibition of PERK by these isoquinoline derivatives suggests their potential utility in treating cancer and a range of other conditions associated with UPR activation, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as metabolic disorders. google.com This indicates a broad therapeutic window for compounds derived from the this compound scaffold.

Elucidation of Molecular Mechanisms of Action and Target Identification

Understanding the molecular targets and mechanisms of action is crucial for the rational design and development of new drugs. Research on this compound derivatives has shed light on their interactions with specific biological molecules.

Receptor Binding and Antagonist/Agonist Profiles (e.g., CXCR4)

As mentioned in the context of their anti-HIV activity, isoquinoline derivatives have been developed as antagonists of the CXCR4 receptor. nih.govnih.gov The binding of these compounds to CXCR4 was confirmed through competition binding assays with a fluorescently labeled natural ligand, CXCL12. nih.gov The ability of these synthetic molecules to displace the natural ligand indicates a direct interaction with the receptor. A bromo-substituted isoquinoline derivative was included in these studies, demonstrating that this class of compounds can effectively target and modulate the function of this important chemokine receptor. nih.gov The antagonism of CXCR4 by these derivatives is a key mechanism behind their anti-HIV effects. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Kinases, Dihydropteroate (B1496061) Synthase)

The 7-bromoisoquinoline (B118868) scaffold has been incorporated into molecules designed to inhibit various enzymes.

Kinase Inhibition: Isoquinoline derivatives have been investigated as inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. osti.gov For example, isoquinoline-containing compounds have been shown to inhibit Abl kinase and the oncogenic V600E mutant of BRAF kinase. osti.gov The rigid isoquinoline ring was well-tolerated in the kinase active site, suggesting its utility as a scaffold for kinase inhibitor design. osti.gov

Dihydropteroate Synthase (DHPS) Inhibition: Derivatives of 7-bromoquinoline-5,8-dione have been synthesized and studied for their interaction with bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway that is the target of sulfonamide antibiotics. researchgate.net Molecular docking studies showed that these compounds could interact with the DHPS active site. researchgate.net This suggests a potential mechanism for antibacterial activity, although the primary focus of the research was on the synthesis and docking rather than extensive biological testing.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition: As previously noted, 7-bromoisoquinoline-5,8-dione served as a precursor for the synthesis of compounds aimed at inhibiting TDP2. nih.gov The inhibition of this DNA repair enzyme is a promising strategy for cancer therapy, particularly in combination with topoisomerase II poisons. nih.gov The successful synthesis of potential TDP2 inhibitors from a 7-bromoisoquinoline derivative highlights the versatility of this chemical starting material in targeting a diverse range of enzymes.

Cellular Pathway Modulation and Signaling Crosstalk

Derivatives of this compound have been investigated for their ability to modulate various cellular pathways, demonstrating potential as targeted therapeutic agents. A notable area of research has been their development as kinase inhibitors, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.

One significant finding is the development of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as dual inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase. nih.gov The simultaneous inhibition of these two kinases is an example of modulating multiple signaling pathways. The EGFR signaling cascade is a critical pathway that controls cell proliferation, differentiation, and survival, and its overactivation is a hallmark of many cancers. researchgate.net MLCK is involved in regulating cell motility and contraction by phosphorylating the myosin light chain. The ability of these isoquinoline derivatives to inhibit both EGFR and MLCK suggests a potential to not only curb tumor growth by blocking proliferative signals but also to impede cancer cell migration and invasion. The inhibitory activity of these compounds was found to be dependent on the specific substituents at the 7-position of the isoquinoline core, indicating that this position is crucial for optimizing biological activity. nih.gov

Furthermore, the isoquinoline scaffold, a core component of this compound, has been utilized in the design of inhibitors for other critical cellular pathways. For instance, derivatives based on the related quinoline and isoquinoline structures have been shown to target the DNA damage response pathway. Specifically, isoxazoloquinolinedione and isoquinoline-1,3-dione derivatives have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.govresearchgate.netacs.org TDP2 is a DNA repair enzyme that removes DNA-protein crosslinks, and its inhibition can sensitize cancer cells to topoisomerase II poisons, a class of chemotherapy drugs. The most potent isoxazoloquinolinedione derivative demonstrated TDP2 inhibitory activity with an IC50 value of 0.46 ± 0.15 μM. nih.gov

In the realm of antimicrobial agents, derivatives of the closely related 7-bromoquinoline-5,8-dione have been shown to interfere with the bacterial folate biosynthesis pathway through the inhibition of dihydropteroate synthase (DHPS). ripublication.comresearchgate.net This enzyme is essential for bacterial survival, and its inhibition leads to the cessation of bacterial growth. This demonstrates that modifications of the core bromo-quinoline/isoquinoline structure can lead to compounds that modulate essential pathways in pathogenic microorganisms.

The antiparasitic activity of N-(4-(Benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine highlights another dimension of cellular pathway modulation. nih.gov Its ability to inhibit the growth of protozoan parasites suggests that it interferes with one or more cellular pathways that are essential for the parasite's life cycle.

Molecular Interactions with Biological Macromolecules

The therapeutic effects of this compound derivatives are rooted in their specific molecular interactions with biological macromolecules, primarily enzymes. The nature and strength of these interactions determine the potency and selectivity of the compounds.

Kinase Inhibition:

A prominent example is the interaction of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles with MLCK and EGFR kinase. nih.govnih.gov These compounds act as inhibitors, likely by competing with ATP for binding to the kinase domain of these enzymes. The 1-(phenylamino)isoquinoline scaffold serves as a template that can be accommodated within the ATP-binding pocket of these kinases. The substituent at the 7-position of the isoquinoline ring plays a critical role in modulating the binding affinity and, consequently, the inhibitory potency. nih.gov

DNA Repair Enzyme Inhibition:

In the case of TDP2 inhibition, isoquinoline-1,3-dione and isoxazoloquinolinedione derivatives have been identified as effective inhibitors. nih.govresearchgate.netacs.org Structure-activity relationship studies have shown that the isoquinoline-1,3-dione core is a viable chemotype for selective TDP2 inhibition. The best compound from an initial screen of isoquinoline-1,3-diones inhibited recombinant TDP2 with an IC50 of 1.9 μM. acs.org Further optimization led to the development of isoxazoloquinolinedione derivatives with even greater potency.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Isoxazoloquinolinedione3-(3,4-dimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dioneTDP20.46 ± 0.15 nih.gov
IsoxazoloquinolinedioneGeneral 3-alkoxy carbonyl derivativesTDP23.1 - 20 nih.gov
IsoxazoloquinolinedioneGeneral 3-alkyl and 3-aryl derivativesTDP20.46 - 0.99 nih.gov
Isoquinoline-1,3-dioneLead compoundTDP21.9 acs.org

Bacterial Enzyme Inhibition:

In the context of antibacterial activity, 7-bromoquinoline-5,8-dione derivatives containing aryl sulphonamides have been synthesized and their interaction with bacterial dihydropteroate synthase (DHPS) has been studied through molecular docking. ripublication.comresearchgate.net These compounds are proposed to bind to the active site of DHPS, preventing the natural substrate, p-aminobenzoic acid (pABA), from binding and thereby inhibiting the folate synthesis pathway. The inhibitory constants (Ki) for these derivatives were in the micromolar to millimolar range.

Compound ClassDerivativeTarget EnzymeKiReference
7-Bromoquinoline-5,8-dione aryl sulphonamideDerivative 5aDihydropteroate synthase1.42 mM ripublication.com
7-Bromoquinoline-5,8-dione aryl sulphonamideDerivative 5bDihydropteroate synthase529.80 µM ripublication.com
7-Bromoquinoline-5,8-dione aryl sulphonamideDerivative 5eDihydropteroate synthase409.52 µM ripublication.com

Antiprotozoal Activity:

The molecular target for the antiprotozoal activity of N-(4-(Benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine has not been explicitly identified in the provided context, but its growth inhibitory effect suggests a specific interaction with a crucial macromolecule within the parasite. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Confirmation and Purity Assessment in Research

Spectroscopic techniques are fundamental in the characterization of 7-bromoisoquinolin-1-amine, confirming its chemical structure and assessing its purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, N-(4-(benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine, shows characteristic signals that help confirm the isoquinoline (B145761) core structure. For instance, a singlet observed at 9.22 ppm is attributed to the proton at the C1 position of the isoquinoline ring. acs.org Another significant peak, a singlet at 8.80 ppm, corresponds to the proton at the C8 position. A doublet at 8.07 ppm with a coupling constant of 2.4 Hz is assigned to the proton at the C5 position. acs.org While specific data for the parent this compound is not detailed in the provided results, the analysis of its derivatives showcases the utility of ¹H NMR in assigning specific protons within the isoquinoline framework.

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. For derivatives of 7-bromoquinoline-5,8-dione, which shares a similar quinoline (B57606) core, aromatic carbons typically appear in the range of 126-145 ppm. researchgate.net This region would also be characteristic for the carbon atoms of the this compound ring system.

A representative, albeit predicted, ¹H NMR spectrum for 6-bromoisoquinolin-3-amine (B1520530) in DMSO-d6 shows a singlet at 8.81 ppm, a doublet at 7.80 ppm (J=1.6 Hz), a doublet at 7.73 ppm (J=8.8 Hz), a doublet of doublets at 7.22 ppm (J=8.6, 1.9 Hz), a singlet at 6.55 ppm, and a singlet for the amine protons at 6.12 ppm. ichemical.com While for a different isomer, this illustrates the type of detailed information obtainable from NMR.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
9.22s-C1-H
8.80s-C8-H
8.07d2.4C5-H

Data derived from N-(4-(benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine. acs.org

Mass Spectrometry (MS) Techniques (e.g., LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity assessment and analysis of complex mixtures. nih.govlcms.cz

The molecular formula of this compound is C₉H₇BrN₂. cymitquimica.comvulcanchem.com The presence of a nitrogen atom results in an odd nominal molecular weight. libretexts.orglibretexts.org The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

In LC-MS analysis, the compound is first separated from impurities on a chromatography column before being introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures or for quality control of the synthesized compound. plos.org The fragmentation pattern in the mass spectrum is influenced by the structure of the molecule. For amines, alpha-cleavage next to the nitrogen atom is a common fragmentation pathway. libretexts.orglibretexts.org Aromatic compounds, like the isoquinoline ring system, tend to show a strong molecular ion peak due to their stability. libretexts.org

Table 2: Predicted Mass Spectrometric Data for this compound

Adductm/z
[M+H]⁺223.97057
[M+Na]⁺245.95251
[M-H]⁻221.95601

Predicted data for the related compound 7-bromoisoquinolin-1-ol (B1280384). uni.lu

X-ray Crystallography for Definitive Solid-State Structure Determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the range of 3200-3600 cm⁻¹. utdallas.edu Primary amines usually exhibit two bands in this region. utdallas.edu The C=N and C=C stretching vibrations of the isoquinoline ring would appear in the 1450-1650 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic isoquinoline ring system. The position and intensity of these bands are influenced by the substituents on the ring. For example, the UV spectrum of 7-bromoquinoline-5,8-dione derivatives has been used for their characterization. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing deeper insights into the behavior of molecules at the atomic level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein. plos.orgmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net For this compound derivatives, docking studies have been employed to understand their binding modes within the active sites of enzymes. For example, docking studies of C-mannosides with the FimH adhesin have been used to rationalize their binding affinities. nih.gov Similarly, docking has been used to study the interaction of quinoline-5,8-dione derivatives with bacterial dihydropteroate (B1496061) synthase. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the study of conformational changes and the stability of interactions. plos.orgmdpi.com These simulations can reveal the role of specific amino acid residues in binding and help to explain the selectivity of a ligand for a particular target. For instance, MD simulations have been used to understand the selectivity of agonists for Toll-like receptors 7 and 8 (TLR7 and TLR8), highlighting the importance of van der Waals interactions. plos.org While specific MD simulations for this compound were not found, this methodology is highly applicable to understanding its potential biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

While direct DFT data for this compound is scarce, studies on analogous compounds like 1-aminoisoquinoline (B73089) and 5-substituted isoquinolines offer valuable comparative data. For instance, quantum chemical calculations on 1-aminoisoquinoline have been performed using the B3LYP method with various basis sets to determine its geometric and electronic properties. researchgate.net The HOMO and LUMO energies are critical in this analysis, as the energy gap between them relates to the molecule's chemical stability and reactivity. researchgate.net

A study on 5-substituted isoquinolines, including 5-aminoisoquinoline (B16527) and 5-bromoisoquinoline (B27571), calculated these frontier molecular orbital energies, indicating that charge transfer occurs within the molecules. psgcas.ac.in Similarly, DFT calculations on a condensation product of 1-aminoisoquinoline indicated that the HOMO and LUMO were located on different parts of the molecule, which has implications for its electronic transitions and fluorescence properties. oup.comoup.com These studies collectively suggest that the electronic properties of the isoquinoline core are significantly influenced by the nature and position of its substituents. The electron-donating amino group and the electron-withdrawing bromo group in this compound are expected to create a unique electronic profile, influencing its interaction with biological targets.

Table 1: Representative Frontier Molecular Orbital Energies for Isoquinoline Analogs Calculated by DFT Methods

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
1-AminoisoquinolineB3LYP/6-311G(d,p)--Data not specified in abstract researchgate.net
5-AminoisoquinolineB3LYP/6-311++G(d,p)-5.53-0.834.70
5-BromoisoquinolineB3LYP/6-311++G(d,p)-6.07-1.334.74
Condensation product of 1-aminoisoquinoline (1j)B3LYP/6-311+G(d,p)--Data not specified in abstract oup.comoup.com

Note: Data for 5-aminoisoquinoline and 5-bromoisoquinoline is sourced from a study on 5-substituted isoquinolines and is presented here as representative data for close analogs of this compound. psgcas.ac.in Specific HOMO/LUMO values for 1-aminoisoquinoline were not available in the abstract but the study confirmed their calculation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.

Specific QSAR models for this compound are not found in the reviewed literature. However, QSAR studies on various classes of isoquinoline derivatives have been successfully conducted, demonstrating the utility of this approach for this scaffold. For example, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have been used to design new compounds with activity against methicillin-resistant Staphylococcus aureus. nih.gov These models explained the antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Another study on quinolinone-based thiosemicarbazones developed a QSAR model for antituberculosis activity, which highlighted the importance of van der Waals volume, electron density, and electronegativity. nih.gov The development of a robust QSAR model typically involves the following steps:

Selection of a dataset of compounds with experimentally determined biological activities.

Calculation of a wide range of molecular descriptors.

Development of a mathematical model using statistical methods like multiple linear regression or partial least squares.

Rigorous validation of the model's predictive ability.

For a hypothetical QSAR study of this compound derivatives, a range of descriptors would be calculated to capture their structural variations.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor ClassExamples of DescriptorsProperty Represented
Electronic Dipole moment, HOMO/LUMO energies, Electronegativity, Atomic chargesDistribution of electrons and reactivity
Steric/Topological Molecular weight, Molecular volume, Surface area, Branching indicesSize and shape of the molecule
Hydrophobic LogP (Octanol-water partition coefficient)Lipophilicity and membrane permeability
3D-MoRSE 3D Molecule Representation of Structures based on Electron diffraction3D structure of the molecule

These descriptors would then be correlated with the biological activity of interest to build a predictive model that could guide the synthesis of more potent analogs of this compound.

Future Research Directions and Translational Perspectives for 7 Bromoisoquinolin 1 Amine

Exploration of Novel Chemical Space Based on the 7-Bromoisoquinolin-1-amine Scaffold

The this compound core structure presents a versatile platform for generating extensive libraries of new chemical entities. The bromine atom at the C7 position and the primary amine at the C1 position are amenable to a wide range of chemical transformations, allowing for systematic exploration of the surrounding chemical space. acs.orgmdpi.com

Future research will likely focus on several key areas of derivatization:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold, researchers can elucidate critical structure-activity relationships. For instance, substituting the bromine atom with various aryl or alkyl groups via cross-coupling reactions can probe the impact of steric and electronic effects on biological activity. acs.orgacs.org Similarly, acylation, alkylation, or arylation of the primary amine can explore how modifications at this position influence target binding and pharmacokinetic properties. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: To discover novel intellectual property and improve drug-like properties, researchers can employ scaffold hopping and bioisosteric replacement strategies. biosolveit.de This involves replacing the isoquinoline (B145761) core with other heterocyclic systems while maintaining the key pharmacophoric features. Bioisosteric replacement of the bromine atom with other functional groups, such as a cyano or a trifluoromethyl group, can also be explored to modulate the compound's physicochemical properties.

Generation of 3D-Diverse Scaffolds: Modern drug discovery increasingly emphasizes the exploration of three-dimensional chemical space to identify compounds with improved selectivity and novel mechanisms of action. nih.govbham.ac.uk The this compound scaffold can be used as a starting point for the synthesis of more complex, rigid, or spirocyclic structures, thereby expanding the diversity of the resulting compound library. whiterose.ac.uk

Modification StrategyPotential OutcomeRelevant Research Areas
Substitution at C7 Modulate steric and electronic propertiesSAR studies, Kinase inhibitor design
Derivatization of C1-amine Influence target binding and pharmacokineticsProdrug design, Bioavailability enhancement
Scaffold Hopping Discover novel intellectual propertyLead generation, Patent novelty
Bioisosteric Replacement Improve physicochemical propertiesDrug metabolism and pharmacokinetic optimization
3D Scaffold Synthesis Enhance selectivity and noveltyFragment-based drug discovery, Protein-protein interaction modulation

Development of Targeted Drug Delivery Systems and Prodrug Strategies

To enhance the therapeutic efficacy and minimize off-target effects of derivatives of this compound, the development of targeted drug delivery systems and prodrug strategies is a critical area of future research. ijper.orgijrpr.com These approaches aim to deliver the active compound specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. nih.govresearchgate.net

Key future directions in this area include:

Nanocarrier-Based Delivery: Encapsulating isoquinoline-based compounds within nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers can improve their solubility, stability, and pharmacokinetic profiles. nih.gov These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues. nih.govresearchgate.net

Prodrug Design: The primary amine of this compound is an ideal handle for prodrug design. nih.govnih.gov By temporarily masking the amine with a promoiety, it is possible to improve properties such as membrane permeability or to achieve site-specific activation. nih.govacs.org For example, designing prodrugs that are activated by enzymes overexpressed in tumor tissues could lead to targeted cancer therapies. dtu.dk

Hypoxia-Activated Prodrugs: Given that solid tumors often contain hypoxic (low oxygen) regions, designing prodrugs that are selectively activated under these conditions is a promising strategy. researchgate.net The isoquinoline scaffold could be linked to a hypoxia-sensitive trigger, ensuring that the active drug is released preferentially in the tumor microenvironment.

Delivery StrategyMechanismPotential Advantages
Liposomes Encapsulation in lipid bilayersImproved solubility, reduced toxicity
Polymeric Nanoparticles Entrapment in a polymer matrixControlled release, surface functionalization
Antibody-Drug Conjugates Covalent linkage to a monoclonal antibodyHigh target specificity
Enzyme-Cleavable Prodrugs Masking with a substrate for a specific enzymeTargeted drug release at the site of action
Hypoxia-Activated Prodrugs Incorporation of a hypoxia-sensitive triggerSelective activation in tumor microenvironments

Advanced Synthetic Methodologies for Industrial-Scale Production in Research and Development

The translation of promising drug candidates from the laboratory to clinical use requires robust and scalable synthetic methods. For this compound and its derivatives, future research will need to focus on developing efficient and cost-effective manufacturing processes.

Key areas for advancement include:

Process Optimization and Scale-Up: Current laboratory-scale syntheses of substituted isoquinolines often rely on multi-step procedures with moderate yields. mdpi.commdpi.com Future work should focus on optimizing reaction conditions, minimizing the number of synthetic steps, and developing purification methods that are suitable for large-scale production. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Developing flow-based syntheses for this compound and its key derivatives could significantly streamline their production.

Catalytic Methods: The use of transition-metal catalysis, such as palladium- or nickel-catalyzed cross-coupling reactions, is crucial for the derivatization of the 7-bromo position. acs.org Further research into more efficient and sustainable catalysts, including those based on earth-abundant metals, will be important for industrial applications. mdpi.com The development of novel amination and cyclization reactions will also be critical. mdpi.comacs.org

Synthetic ApproachKey FeaturesAdvantages for Industrial Production
Batch Process Optimization Improved reaction conditions, reduced stepsLower cost of goods, increased throughput
Continuous Flow Chemistry Reactions in a continuous streamEnhanced safety, better process control, scalability
Advanced Catalysis Use of highly efficient and selective catalystsMilder reaction conditions, reduced waste, higher yields
Telescoped Reactions Combining multiple synthetic steps without isolationReduced processing time and solvent usage

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery

Future applications of AI and ML in this area include:

Generative Models for de Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel isoquinoline derivatives with desired properties. accscience.comnih.gov These models can explore a vast chemical space to propose new structures that are likely to be active against a specific biological target.

Predictive Modeling for ADMET Properties: ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic or safety profiles, saving time and resources.

Virtual Screening and Target Identification: AI-powered platforms can be used to screen large virtual libraries of this compound derivatives against various biological targets. nih.gov Furthermore, AI can help identify novel targets for which isoquinoline-based inhibitors may be effective by analyzing complex biological data. nih.gov

AI/ML ApplicationDescriptionImpact on Drug Discovery
Generative Chemistry AI algorithms design novel molecules from scratch.Accelerates the generation of new chemical entities with desired properties. accscience.com
Predictive ADMET Machine learning models predict pharmacokinetic and toxicity profiles.Reduces late-stage attrition of drug candidates.
Virtual High-Throughput Screening Computationally screens large compound libraries against biological targets.Identifies promising hit compounds more efficiently than experimental screening.
Target Identification AI analyzes biological data to identify novel drug targets.Expands the therapeutic potential of the isoquinoline scaffold. nih.gov

Collaborative and Multidisciplinary Research Initiatives in Isoquinoline Chemistry and Biology

The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. The successful translation of research on this compound from the bench to the bedside will depend on the integration of expertise from various scientific disciplines.

Key aspects of future collaborative efforts should include:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic science and clinical development. Academic labs can focus on fundamental research and the exploration of novel biology, while industry partners can provide resources and expertise for drug development and commercialization.

Open Innovation Platforms: Open innovation models, where data and research tools are shared among a wider community of scientists, can accelerate progress. Sharing information on the synthesis, biological activity, and properties of this compound derivatives can foster a more collaborative research environment.

Integration of Chemistry, Biology, and Medicine: A truly multidisciplinary approach will involve close collaboration between synthetic chemists, medicinal chemists, biologists, pharmacologists, and clinicians. This will ensure that the design of new compounds is informed by a deep understanding of the underlying biology of the disease and the clinical needs of patients. Research consortia and funded collaborations, such as the European Cooperation in Science and Technology (COST) Actions, can facilitate such interactions. acs.org

Q & A

Q. What are the recommended synthetic routes and experimental protocols for synthesizing 7-Bromoisoquinolin-1-amine?

  • Methodological Answer : A common approach involves bromination of isoquinoline precursors under controlled conditions. For example, analogous procedures to those used for 5-fluoroisoquinoline derivatives (e.g., coupling reactions with bromine sources like NBS or Br₂ in inert solvents such as DCM or THF) can be adapted . Key steps include:
  • Purification via column chromatography or recrystallization.
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS to confirm structure and purity.
    Experimental protocols must detail reagent stoichiometry, reaction time/temperature, and safety precautions (e.g., handling bromine in a fume hood). Documentation should align with journal guidelines to ensure reproducibility .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (400 MHz, CDCl₃) can resolve aromatic protons (e.g., δ 8.29 ppm for brominated derivatives) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% by area normalization).
    Journals require these data in the main text or supplementary materials, with raw spectra provided for peer review .

Q. How should researchers handle conflicting spectral data during characterization?

  • Methodological Answer :
  • Repeat experiments to rule out procedural errors.
  • Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline).
    Contradictions should be critically discussed in the context of known isoquinoline derivatives .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible pathways .
  • DFT Calculations : Model transition states to predict bromine’s electronic effects on coupling sites (e.g., Suzuki-Miyaura reactions).
  • Machine Learning : Train models on existing brominated heterocycle datasets to optimize reaction conditions.
    Computational results must be validated experimentally and include error margins in publications .

Q. How can researchers optimize multi-step syntheses of this compound derivatives to improve yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically.
  • In Situ Monitoring : Use techniques like FT-IR or LC-MS to track intermediate formation.
  • Byproduct Analysis : Identify side products via GC-MS and adjust stoichiometry.
    Journals emphasize transparent reporting of failed attempts to guide future studies .

Q. What strategies address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation times).
  • Metabolic Stability Tests : Use liver microsomes to rule out degradation artifacts.
  • Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cellular).
    Contradictory findings should highlight limitations in experimental design or propose mechanistic hypotheses for further testing .

Critical Analysis and Further Research Directions

  • Unresolved Issues :
    • Mechanistic studies on bromine’s electronic effects in isoquinoline cores.
    • Scalability of catalytic systems for industrial relevance (avoiding commercial focus).
  • Recommendations :
    • Use mixed-methods approaches (e.g., experimental + computational) to resolve data contradictions .
    • Adhere to journal guidelines for data transparency and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoisoquinolin-1-amine
Reactant of Route 2
7-Bromoisoquinolin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.